molecular formula C5H6N4O3 B15290242 (Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B15290242
M. Wt: 170.13 g/mol
InChI Key: HYODOBTXWOICRY-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are essential in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biochemical pathways and mechanisms.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
  • N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine derivatives

Comparison: Compared to similar compounds, (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

N'-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboximidamide

InChI

InChI=1S/C5H6N4O3/c6-3(9-12)2-1-7-5(11)8-4(2)10/h1,12H,(H2,6,9)(H2,7,8,10,11)

InChI Key

HYODOBTXWOICRY-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C(=N/O)/N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=NO)N

Origin of Product

United States

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